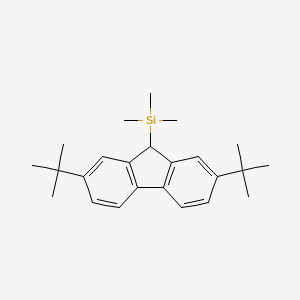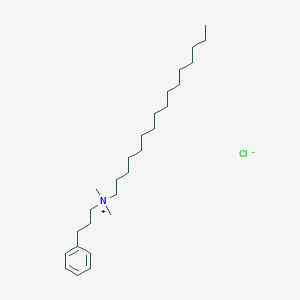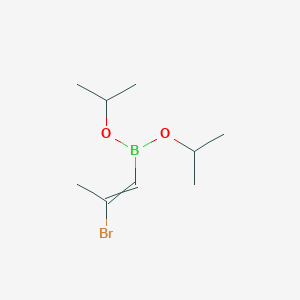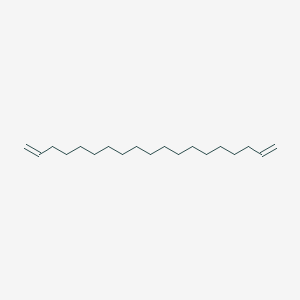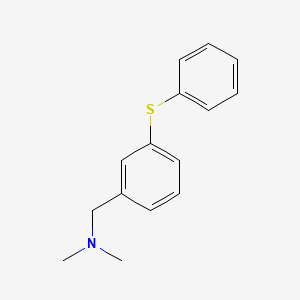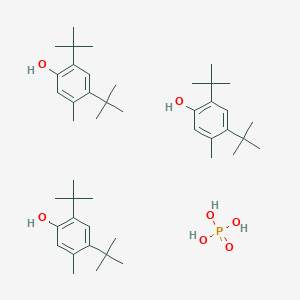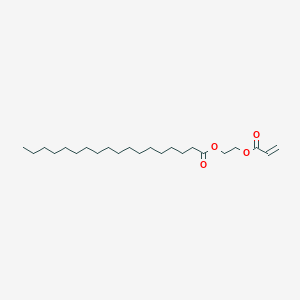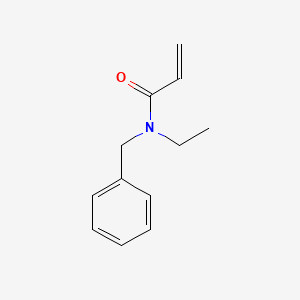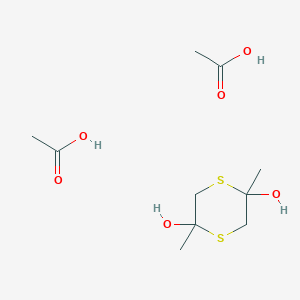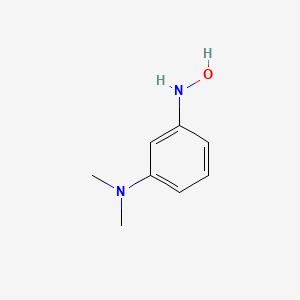![molecular formula C33H44O4 B14273647 2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid CAS No. 175358-42-6](/img/structure/B14273647.png)
2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid is a complex organic compound characterized by the presence of an anthracene moiety linked to an octadecanoic acid chain via a carbonyl group. This compound is notable for its unique structure, which combines the aromatic properties of anthracene with the long aliphatic chain of octadecanoic acid, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid typically involves the esterification of anthracene-2-carboxylic acid with octadecanoic acid. This process can be achieved through the following steps:
Activation of Octadecanoic Acid: Octadecanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification Reaction: The activated octadecanoic acid is then reacted with anthracene-2-carboxylic acid in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction typically proceeds for several hours until the formation of the ester linkage is complete.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The aromatic ring of anthracene can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitroanthracene or bromoanthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid involves its interaction with molecular targets through its aromatic and aliphatic components. The anthracene moiety can intercalate into aromatic systems, while the octadecanoic acid chain can interact with lipid environments. These interactions can influence various biochemical pathways, including membrane fluidity and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-2-carboxylic acid: Lacks the long aliphatic chain, making it less amphiphilic.
Octadecanoic acid: Lacks the aromatic anthracene moiety, reducing its potential for aromatic interactions.
2-[(Naphthalene-2-carbonyl)oxy]octadecanoic acid: Similar structure but with a naphthalene moiety instead of anthracene, affecting its electronic properties.
Uniqueness
2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid is unique due to its combination of an aromatic anthracene moiety and a long aliphatic octadecanoic acid chain. This dual nature allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
175358-42-6 |
|---|---|
Molekularformel |
C33H44O4 |
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
2-(anthracene-2-carbonyloxy)octadecanoic acid |
InChI |
InChI=1S/C33H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-31(32(34)35)37-33(36)29-22-21-28-23-26-18-16-17-19-27(26)24-30(28)25-29/h16-19,21-25,31H,2-15,20H2,1H3,(H,34,35) |
InChI-Schlüssel |
PVAAPEDHFBYWCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)OC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


